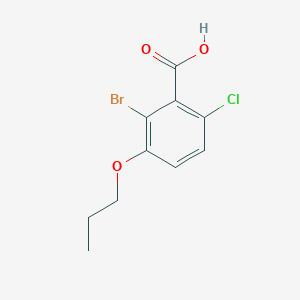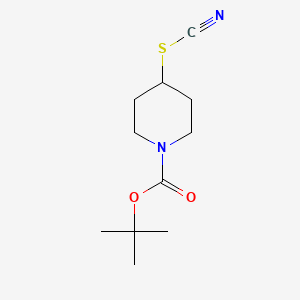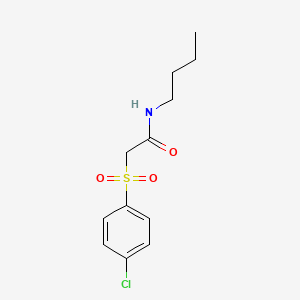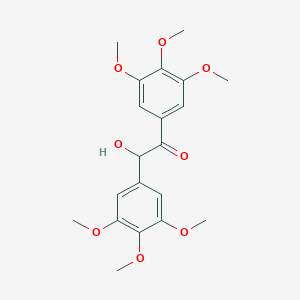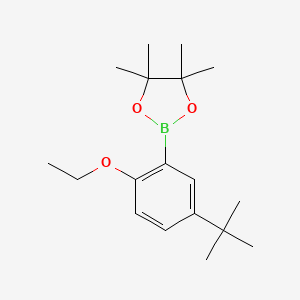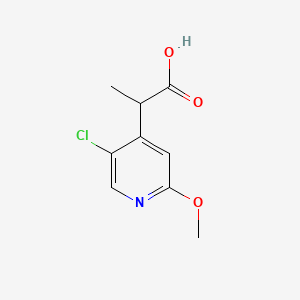
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For instance, the use of novel intermediates and specific reaction conditions can enhance the efficiency of the synthesis . The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters, are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propanol to propanoic acid in the presence of alkaline potassium permanganate.
Reduction: Reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH4).
Substitution: Reactions involving the substitution of the chlorine atom or the methoxy group on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid side chain can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid include:
3-Bromopropionic acid: Another halogenated propanoic acid with different reactivity and applications.
Mecoprop-P: A chlorinated phenoxypropanoic acid used as a herbicide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and potential applications. Its combination of a chlorine atom, methoxy group, and propanoic acid side chain makes it a versatile compound for various scientific and industrial uses.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChIキー |
SXIPSIAXRMVEBX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NC=C1Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
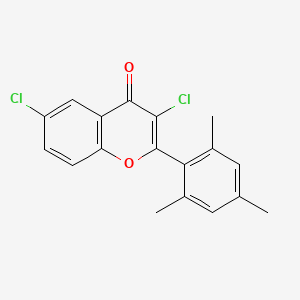
![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)
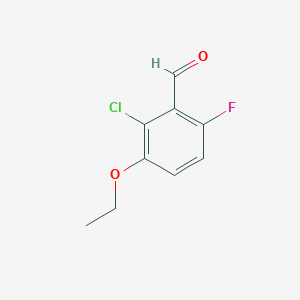
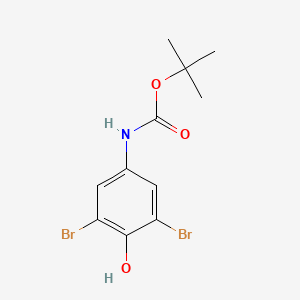
![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)
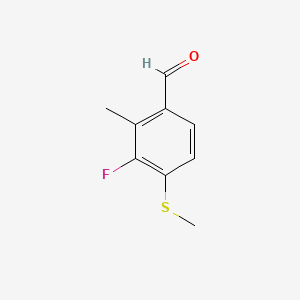
![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
